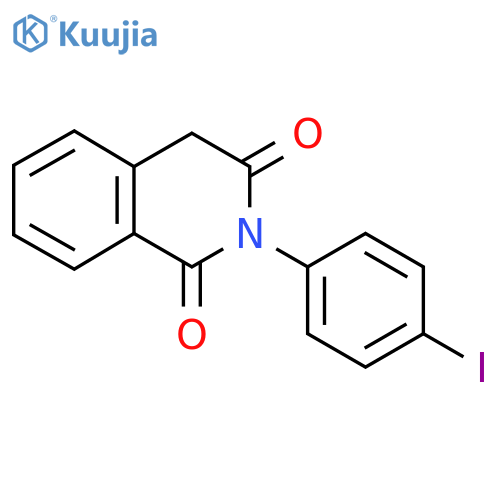

Cas no 1306115-49-0 (2-(4-iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione)

1306115-49-0 structure

商品名:2-(4-iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

2-(4-iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 1306115-49-0

- EN300-1273327

- 2-(4-iodophenyl)-4H-isoquinoline-1,3-dione

- AKOS009096148

- 2-(4-iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

- 2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione

- 1,3(2H,4H)-Isoquinolinedione, 2-(4-iodophenyl)-

-

- インチ: 1S/C15H10INO2/c16-11-5-7-12(8-6-11)17-14(18)9-10-3-1-2-4-13(10)15(17)19/h1-8H,9H2

- InChIKey: JCKXRNWMZHSAFE-UHFFFAOYSA-N

- ほほえんだ: IC1C=CC(=CC=1)N1C(C2C=CC=CC=2CC1=O)=O

計算された属性

- せいみつぶんしりょう: 362.97563g/mol

- どういたいしつりょう: 362.97563g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 376

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- 密度みつど: 1.757±0.06 g/cm3(Predicted)

- ふってん: 504.0±50.0 °C(Predicted)

- 酸性度係数(pKa): -1.55±0.20(Predicted)

2-(4-iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1273327-500mg |

2-(4-iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione |

1306115-49-0 | 91.0% | 500mg |

$557.0 | 2023-10-02 | |

| 1PlusChem | 1P01DVOK-50mg |

2-(4-iodophenyl)isoquinoline-1,3(2H,4H)-dione |

1306115-49-0 | 91% | 50mg |

$260.00 | 2023-12-22 | |

| 1PlusChem | 1P01DVOK-250mg |

2-(4-iodophenyl)isoquinoline-1,3(2H,4H)-dione |

1306115-49-0 | 91% | 250mg |

$499.00 | 2023-12-22 | |

| Enamine | EN300-1273327-0.25g |

2-(4-iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione |

1306115-49-0 | 91% | 0.25g |

$353.0 | 2023-06-08 | |

| Enamine | EN300-1273327-10.0g |

2-(4-iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione |

1306115-49-0 | 91% | 10g |

$3069.0 | 2023-06-08 | |

| 1PlusChem | 1P01DVOK-1g |

2-(4-iodophenyl)isoquinoline-1,3(2H,4H)-dione |

1306115-49-0 | 91% | 1g |

$945.00 | 2023-12-22 | |

| 1PlusChem | 1P01DVOK-2.5g |

2-(4-iodophenyl)isoquinoline-1,3(2H,4H)-dione |

1306115-49-0 | 91% | 2.5g |

$1791.00 | 2023-12-22 | |

| 1PlusChem | 1P01DVOK-5g |

2-(4-iodophenyl)isoquinoline-1,3(2H,4H)-dione |

1306115-49-0 | 91% | 5g |

$2621.00 | 2023-12-22 | |

| Enamine | EN300-1273327-10000mg |

2-(4-iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione |

1306115-49-0 | 91.0% | 10000mg |

$3069.0 | 2023-10-02 | |

| Enamine | EN300-1273327-100mg |

2-(4-iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione |

1306115-49-0 | 91.0% | 100mg |

$248.0 | 2023-10-02 |

2-(4-iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione 関連文献

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

1306115-49-0 (2-(4-iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione) 関連製品

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量